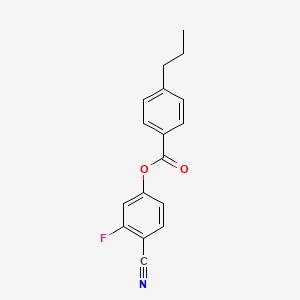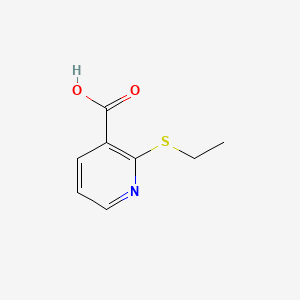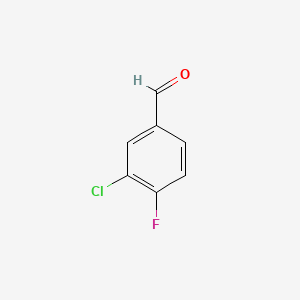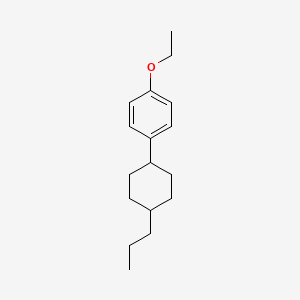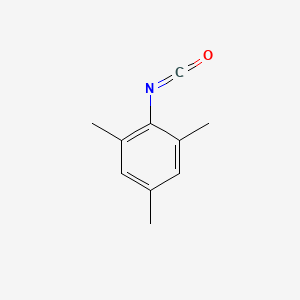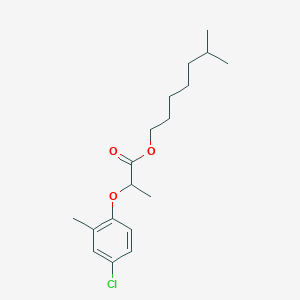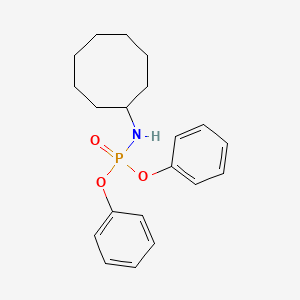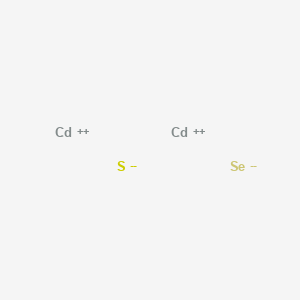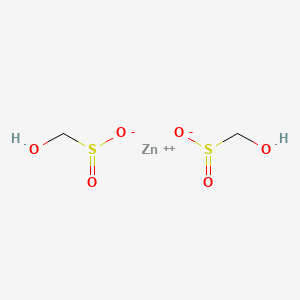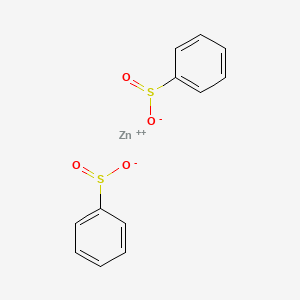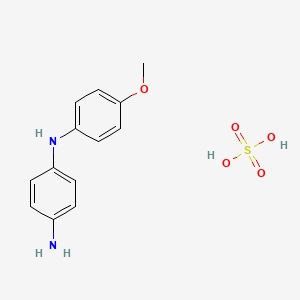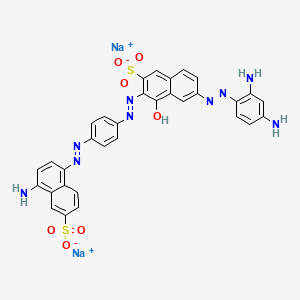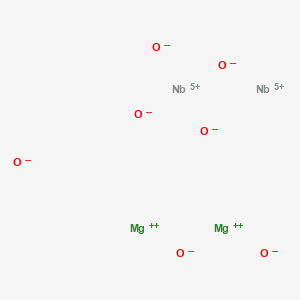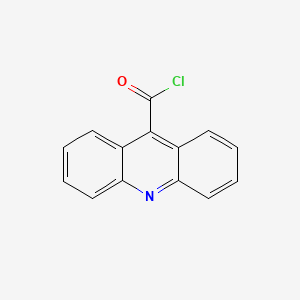
9-吖啶甲酰氯
描述
9-Acridinecarbonyl chloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of acridine derivatives, including 9-Acridinecarbonyl chloride, has been a topic of interest in recent research . For instance, the key compound 9-chloroacridine was synthesized via Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using POCl3 .Molecular Structure Analysis
Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The structure-activity analysis showed that compounds containing a 7- or 8-substituted acridine moiety by an electron-donating group were more active .Chemical Reactions Analysis
Acridine derivatives, including 9-Acridinecarbonyl chloride, can undergo various chemical reactions . For example, acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1o amines, and 2o amines .科学研究应用
芳基吖啶的合成
9-吖啶甲酰氯用于芳基吖啶的合成。报道了一种使用氯化钡作为催化剂在微波条件下的一步制备方法。该方法涉及二苯胺和芳香酸的环化反应,导致形成 9-芳基吖啶。使用各种光谱方法证实了这些化合物的形成 (Kawle、Gaikwad 和 Dhande,2020)。
聚合材料的光物理行为
9-吖啶甲酰氯衍生物在研究温度和 pH 敏感聚合材料的光物理行为方面表现出重要的应用。例如,由 9-氨基吖啶和丙烯酰氯合成的吖啶-9-N-丙烯酰胺 (Ac-9AA) 根据 pH 和温度变化显示出荧光光谱变化。该特性对于探查生物系统中的 pH 和温度特别有用 (Guan、Liu 和 Su,2007)。
电化学研究
一项研究探讨了 9-氯吖啶(合成吖啶衍生物的前体)的电化学行为。这项研究对于了解此类化合物的氧化还原行为及其与双链 DNA 的相互作用至关重要,这对于开发具有细胞抑制活性的药物至关重要 (Rupar 等人,2020)。
化学发光应用
源自吖啶-9-羧酸的吖啶盐因其化学发光特性而著称。这些特性在医学诊断中至关重要,例如在化学发光和电化学发光免疫测定中。在不同条件下研究这些盐可以深入了解它们的效率和稳定性,这对于开发灵敏的发光测试至关重要 (Czechowska 等人,2017)。
吖啶衍生物的微波合成
微波辐射在由二苯胺和羧酸合成 9-取代吖啶衍生物中的应用(由氯化锌催化)代表了另一项应用。该方法显着减少了反应时间并提高了产率,证明了 9-吖啶甲酰氯在高效化学合成中的作用 (Veverková、Noskova 和 Tomá,2002)。
荧光光谱研究
9-吖啶甲酰氯衍生物的研究包括荧光光谱特征的研究,例如 9-吖啶甲酸及其甲酯。此类研究对于了解这些化合物在不同溶剂中的荧光行为及其在传感和诊断等各个领域的潜在应用至关重要 (Dey 等人,1997)。
未来方向
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a topic of ongoing research .
属性
IUPAC Name |
acridine-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJERCVPSQRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346150 | |
| Record name | 9-Acridinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinecarbonyl chloride | |
CAS RN |
66074-67-7 | |
| Record name | 9-Acridinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

